molecular formula C21H23N5O3S B2688671 2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 886962-93-2

2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No. B2688671
CAS RN: 886962-93-2
M. Wt: 425.51
InChI Key: IKCSINLNZPPZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H23N5O3S and its molecular weight is 425.51. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Applications

Synthesis and Anticancer Evaluation of Derivatives

Research on derivatives like 4-Amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester highlights their potential in anticancer activity. These compounds were tested against a panel of 60 cell lines from nine cancer types, including non-small cell lung, colon, breast, ovarian, and leukemia, demonstrating promising anticancer properties (Bekircan et al., 2008).

Antimicrobial Activities of Triazole Derivatives

Another study on novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives has shown good to moderate antimicrobial activities against various microorganisms. This research expands the potential use of similar compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Chemical Synthesis and Optimization

Chemoselective Acetylation for Drug Synthesis

A study focusing on chemoselective monoacetylation of amino groups for synthesizing intermediates like N-(2-Hydroxyphenyl)acetamide, crucial in antimalarial drug production, presents a method optimization crucial for pharmaceutical synthesis. This highlights the importance of chemical modifications in enhancing drug synthesis efficiency (Magadum & Yadav, 2018).

Bioactive Compound Discovery

Marine Actinobacteria Metabolites

Compounds isolated from marine actinobacteria, like N-[2-(4-hydroxy-phenyl)ethyl]acetamide, demonstrate cytotoxic activities which could be pivotal in developing new therapeutic agents. Such studies emphasize the role of natural product research in discovering bioactive compounds with potential pharmacological applications (Sobolevskaya et al., 2007).

properties

IUPAC Name

2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-3-14-4-8-16(9-5-14)23-19(27)13-30-21-25-24-18(20(28)26(21)22)12-15-6-10-17(29-2)11-7-15/h4-11H,3,12-13,22H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCSINLNZPPZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide

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